molecular formula C8H6N2O2 B1336230 6-(furan-2-yl)pyridazin-3(2H)-one CAS No. 38530-07-3

6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B1336230
CAS No.: 38530-07-3
M. Wt: 162.15 g/mol
InChI Key: WUTQMDHLNJSJPZ-UHFFFAOYSA-N
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Description

6-(furan-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with α,β-unsaturated carbonyl compounds under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyridazinone.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(furan-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can convert the pyridazinone to its dihydro derivatives.

    Substitution: The furan ring and pyridazine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyridazinone derivatives, reduced dihydropyridazinones, and substituted furan-pyridazine compounds.

Scientific Research Applications

6-(furan-2-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exhibit anticancer activity by interfering with cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

6-(furan-2-yl)pyridazin-3(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

3-(furan-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTQMDHLNJSJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429031
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38530-07-3
Record name 6-(furan-2-yl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(furan-2-yl)pyridazin-3-ol
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